1-(5-Methoxy-2-pyridinyl)cyclohexanemethanamine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as [1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine. This nomenclature reflects the structural organization where the methoxy group is positioned at the 5-position of the pyridine ring, which is subsequently attached to the 2-position relative to the nitrogen atom within the pyridine system. The cyclohexyl moiety serves as the central structural component, bearing the methanamine substituent.
The molecular formula has been definitively established as C₁₃H₂₀N₂O, with a corresponding molecular weight of 220.31 grams per mole. The structural representation reveals a cyclohexane ring substituted with a methoxy-substituted pyridine-containing side chain, creating a three-dimensional molecular architecture that influences its chemical and potential biological properties.
The International Chemical Identifier key for this compound is documented as LUDJVLROGRFBSF-UHFFFAOYSA-N, providing a unique digital fingerprint for chemical database identification and cross-referencing purposes. The Simplified Molecular Input Line Entry System notation has been recorded as NCC1(CCCCC1)c1ccc(cn1)OC, offering a linear representation of the molecular structure that facilitates computational analysis and database searches.
Alternative Designations and Registry Numbers
The compound is officially registered under the Chemical Abstracts Service number 204067-12-9, which serves as the primary identification number for regulatory and commercial purposes. This registry number provides unambiguous identification across international chemical databases and regulatory frameworks. The compound has also been assigned the molecular descriptor number MFCD31690415, which is utilized within chemical catalog systems and research databases.
Alternative nomenclature variations documented in scientific literature include [1-(5-methoxy-2-pyridinyl)cyclohexyl]methylamine, which represents a slightly different systematic naming approach while referring to the identical molecular structure. The compound has been catalogued under various product codes across different chemical suppliers, with ENAH11DD1C22 being one of the recognized commercial identifiers.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 204067-12-9 |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| International Chemical Identifier Key | LUDJVLROGRFBSF-UHFFFAOYSA-N |
| Molecular Descriptor Number | MFCD31690415 |
The compound appears in patent literature and research databases under its various nomenclature forms, indicating its relevance in pharmaceutical and chemical research applications. Database searches reveal that this molecular entity has been referenced in patent documents, suggesting potential therapeutic or industrial applications that warrant further investigation.
Historical Context of Discovery and Initial Characterization
The initial synthesis and characterization of this compound emerged within the broader context of medicinal chemistry research focused on heterocyclic compounds containing pyridine moieties. The compound belongs to a family of substituted amines that have been systematically explored for their potential pharmacological properties, particularly in the modulation of neurochemical pathways.
Academic studies and patent literature have documented the synthetic approaches and characterization methods employed in the preparation of this compound, highlighting its relevance in drug design and development initiatives. The synthesis protocols typically involve multiple synthetic steps, incorporating the formation of the pyridine-cyclohexane linkage and subsequent functionalization to introduce the methoxy group and methanamine substituent.
The compound's structural features, including the methoxy group and pyridine ring system, position it within established chemical classes that have demonstrated biological activity. Research investigations have suggested that compounds with similar structural architectures exhibit activity at serotonin or dopamine receptor systems, indicating potential neurochemical significance. The presence of the cyclohexane ring provides conformational flexibility that may influence binding affinity and selectivity for specific biological targets.
The characterization of this compound has been facilitated through standard analytical techniques employed in organic chemistry, including nuclear magnetic resonance spectroscopy, mass spectrometry, and crystallographic analysis where applicable. These analytical methods have provided detailed structural confirmation and purity assessment, supporting its utilization in research applications.
Properties
IUPAC Name |
[1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-11-5-6-12(15-9-11)13(10-14)7-3-2-4-8-13/h5-6,9H,2-4,7-8,10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDJVLROGRFBSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CCCCC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204067-12-9 | |
| Record name | [1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-2-pyridinyl)cyclohexanemethanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 2-chloropyridine and methanol, under controlled conditions.
Cyclohexane Ring Formation: The cyclohexane ring is introduced through a cyclization reaction, often involving the use of cyclohexanone and suitable reagents.
Methanamine Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions, and purification methods to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxy-2-pyridinyl)cyclohexanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or cyclohexane rings are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(5-Methoxy-2-pyridinyl)cyclohexanemethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-2-pyridinyl)cyclohexanemethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with 1-(5-Methoxy-2-pyridinyl)cyclohexanemethanamine, influencing their biological and physicochemical properties:
Physicochemical Properties
Data from the CRC Handbook of Chemistry and Physics and other sources:
Biological Activity
1-(5-Methoxy-2-pyridinyl)cyclohexanemethanamine is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C13H20N2O, with a molecular weight of 220.316 g/mol. Its unique structure features a methoxy-substituted pyridine ring connected to a cyclohexane ring via a methanamine group. The synthesis generally involves:
- Formation of the Pyridine Ring : Utilizing precursors like 2-chloropyridine and methanol.
- Cyclohexane Ring Formation : Achieved through cyclization reactions with cyclohexanone.
- Methanamine Group Addition : Finalizing the compound through amination processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further exploration in treating infections. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
Anti-Inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Studies demonstrate that it may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases. This suggests its utility in developing treatments for conditions such as arthritis and other inflammatory disorders.
Neuroprotective Potential
Emerging evidence points to neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to modulate pathways involved in neuronal survival and inflammation, which could offer therapeutic avenues for diseases like Alzheimer's and Parkinson's .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors or enzymes, influencing their activity.
- Pathway Modulation : It potentially affects signaling pathways related to inflammation and neuronal health, leading to its observed biological effects .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Efficacy : A recent investigation assessed its effect on Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control groups.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Q & A
Q. What synthetic methodologies are recommended for 1-(5-Methoxy-2-pyridinyl)cyclohexanemethanamine?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For structurally similar compounds (e.g., [4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine), key steps include:
- Core Preparation : Cyclohexane or oxane ring formation via condensation or cyclization reactions.
- Functionalization : Introduction of methoxypyridinyl groups via Suzuki coupling or nucleophilic substitution.
- Amine Derivatization : Reductive amination or protection/deprotection strategies for methanamine groups .
Example: For analogs like [1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine, multi-step routes include halogenation, cyclization, and amine coupling .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Purity Assessment : HPLC (≥98% purity standards, as in ) coupled with mass spectrometry for molecular weight confirmation .
- Structural Verification : Nuclear Magnetic Resonance (NMR) for stereochemical analysis and SMILES/InChI descriptors for digital reproducibility (e.g., PubChem data in ).
- Spectroscopic Confirmation : FT-IR to validate functional groups (e.g., methoxy, pyridine) .
Q. How does the methoxy group on the pyridine ring influence reactivity?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, altering electronic density on the pyridine ring. This impacts:
- Solubility : Enhanced polarity improves aqueous solubility for biological assays.
- Reactivity : Directs electrophilic substitution to specific ring positions (e.g., para to methoxy).
- Binding Interactions : Modulates hydrogen bonding and π-π stacking in receptor binding (observed in analogs like 1-(5-Methylpyridin-2-yl)ethanamine HCl) .
Advanced Research Questions
Q. How can researchers resolve contradictions in binding affinity data across assay conditions?
- Methodological Answer :
- Assay Standardization : Control variables like pH, temperature, and solvent composition (e.g., DMSO concentration) to minimize artifacts .
- Orthogonal Techniques : Validate results using surface plasmon resonance (SPR) alongside radioligand binding assays.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to reconcile discrepancies between in vitro and in silico binding modes .
Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns).
- Asymmetric Synthesis : Employ catalysts like Jacobsen’s Mn(III)-salen complexes for stereoselective amine formation.
- Dynamic Kinetic Resolution : Combine racemization and selective crystallization (e.g., via enzymatic catalysis) .
Q. How do molecular dynamics (MD) simulations enhance understanding of its biological interactions?
- Methodological Answer :
- Binding Pathway Analysis : MD simulations (e.g., GROMACS) reveal transient binding states undetected in static crystal structures.
- Solvent Effects : Simulate explicit water models to assess hydration’s role in ligand-receptor interactions.
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energetics, aligning with experimental IC50 values from enzyme inhibition studies .
Key Notes
- Contradictions Addressed : Variability in assay outcomes (e.g., binding affinity) is mitigated via methodological rigor and computational cross-validation.
- Structural Insights : Methoxy and pyridine moieties are critical for both synthetic strategy and biological activity optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
